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Compound of Interest

Compound Name: 2-Vinylanisole

Cat. No.: B1582427

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
vinylanisole (also known as 2-methoxystyrene), a valuable organic compound in chemical
synthesis and materials science. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information
herein is compiled from various spectroscopic databases and literature sources to facilitate
compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the 'H and 3C NMR spectral data for 2-vinylanisole, recorded in
deuterated chloroform (CDClIs).

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-Vinylanisole in CDCls
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.18 dd 4.8,1.6 1H Ar-H
7.02 — 6.96 m - 2H Ar-H
6.83 dd 17.4,10.8 1H =CH- (vinyl)
=CHg2 (vinyl,
5.58 d 17.3 1H
trans)
5.15 d 10.8 1H =CH:z (vinyl, cis)
3.85 (estimated) S - 3H -OCHs

Note: The chemical shift for the methoxy group is estimated based on typical values for anisole
derivatives.

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 2-Vinylanisole in CDCIs[1]

Chemical Shift (d) ppm Assignment
157.0 (estimated) Ar-C-O
143.15 Ar-C

133.0 (estimated) =CH- (vinyl)
129.96 Ar-CH

127.41 Ar-CH

125.90 Ar-CH

124.42 Ar-CH

113.35 =CHg2 (vinyl)
55.5 (estimated) -OCHs
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Note: Assignments for quaternary carbons and the methoxy carbon are estimated based on
typical values and substituent effects.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their
characteristic vibrational frequencies. While a specific peak table for 2-vinylanisole was not
found in the initial search, the expected absorptions can be predicted based on its structural
components.

Table 3: Expected Infrared Absorption Bands for 2-Vinylanisole

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Aromatic & Vinylic C-
~3100-3000 Medium C-H stretch H
~3000-2850 Medium C-H stretch Aliphatic C-H (-OCH?3)
~1630 Medium C=C stretch Vinylic C=C
~1600, ~1480 Medium-Strong C=C stretch Aromatic C=C
~1250 Strong C-O stretch Aryl ether
Vinylic C-H out-of-
~990, ~910 Strong C-H bend
plane
Ortho-disubstituted
~750 Strong C-H bend

aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-vinylanisole (CoH100), the molecular weight is approximately 134.18

g/mol [2].

Table 4: Expected Mass Spectrometry Data for 2-Vinylanisole
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miz Relative Abundance Possible Fragment
134 High [M]* (Molecular lon)

119 Moderate [M - CHs]*

105 Moderate [M - CzHs]* or [M - CHOJ*
91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-vinylanisole in about 0.6-0.7 mL
of deuterated chloroform (CDCls).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required due to the lower natural abundance of :3C.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCls at
7.26 ppm for *H and 77.16 ppm for 13C).

nfrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-vinylanisole, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates should be recorded first and subtracted from
the sample spectrum.

o Data Analysis: Identify the major absorption bands and correlate them to the corresponding
functional group vibrations.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-vinylanisole into the mass
spectrometer, often via a direct infusion or coupled with a gas chromatograph (GC-MS).

« lonization: Employ an appropriate ionization technique, such as electron ionization (EI) for
GC-MS, which provides characteristic fragmentation patterns.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

o Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the
major fragment ions to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound like 2-vinylanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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